molecular formula C12H22Cl3N3 B2573647 [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride CAS No. 1286264-46-7

[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride

Cat. No.: B2573647
CAS No.: 1286264-46-7
M. Wt: 314.68
InChI Key: FUTRVMSAHKJOFZ-UHFFFAOYSA-N
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Description

“[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride” is a chemical compound with the CAS Number: 1185293-43-9 . It has a molecular weight of 300.66 and its IUPAC name is 1- (3-pyridinylmethyl)-4-piperidinamine trihydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3.3ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;;/h1-2,5,8,11H,3-4,6-7,9,12H2;3*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

“this compound” is a solid . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

This compound is part of a broader class of molecules that have been studied for their roles as chemical inhibitors, particularly in the context of cytochrome P450 isoforms in human liver microsomes. These enzymes are pivotal in drug metabolism, affecting the pharmacokinetics of various drugs through metabolism-based drug-drug interactions. Research has highlighted the importance of identifying potent and selective chemical inhibitors to understand the contribution of various CYP isoforms to drug metabolism and predict possible drug interactions (Khojasteh et al., 2011).

Novel CNS Acting Drugs

The compound's structural features, particularly the piperidine and pyridine moieties, have been of interest in the search for novel central nervous system (CNS) acting drugs. It falls within the category of compounds that possess heterocycles with nitrogen (N), which are significant for their potential CNS activity ranging from depressive to euphoric effects. This has led to investigations into functional chemical groups that may serve as lead molecules for synthesizing compounds with CNS activity (Saganuwan, 2017).

Optical Sensors and Medicinal Chemistry

Further, research has explored the potential of pyridine derivatives, including those resembling the core structure of this compound, in optical sensors and medicinal chemistry. Pyridine and its derivatives are known for their biological activities and have been reported for a variety of applications, indicating the wide-ranging implications of these compounds in scientific research and their increasing importance for modern medicinal applications (Altaf et al., 2015).

Recreational Use and Toxicity Analysis

It's also crucial to note that research has delved into the recreational use, analysis, and toxicity of compounds with similar structures, focusing on the importance of understanding the implications of these substances on health and safety. Tryptamines, a category related to the structural motifs found in this compound, have been studied for their hallucinogenic properties and potential health risks, underscoring the broader context of chemical compound research and its relevance to public health (Tittarelli et al., 2014).

Properties

IUPAC Name

[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.3ClH/c13-8-11-3-6-15(7-4-11)10-12-2-1-5-14-9-12;;;/h1-2,5,9,11H,3-4,6-8,10,13H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTRVMSAHKJOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CN=CC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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